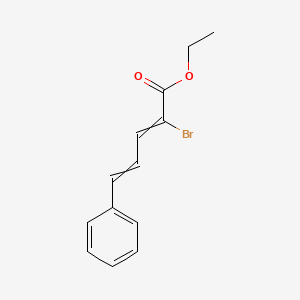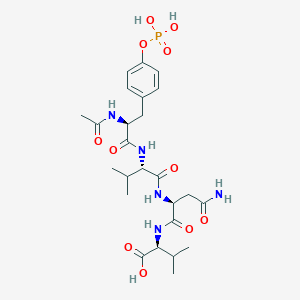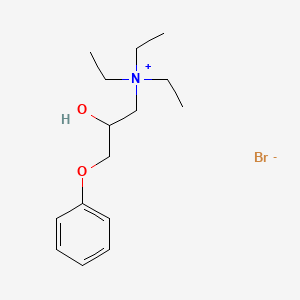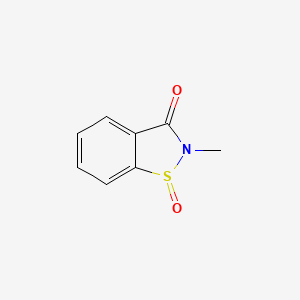
Ethyl 2-bromo-5-phenylpenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H13BrO2. It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxylic acid group is esterified with an ethyl group. This compound is of interest due to its unique structure, which includes conjugated double bonds and a bromine substituent, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-phenylpenta-2,4-dienoate typically involves the bromination of ethyl 5-phenylpenta-2,4-dienoate. One common method is the addition of bromine to the double bond of ethyl 5-phenylpenta-2,4-dienoate in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-5-phenylpenta-2,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The conjugated double bonds can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in solvents like dichloromethane.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of ethyl 2-amino-5-phenylpenta-2,4-dienoate.
Addition: Formation of ethyl 2,3-dibromo-5-phenylpentanoate.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of ethyl 2-bromo-5-phenylpentanoate.
Applications De Recherche Scientifique
Ethyl 2-bromo-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The bromine atom and conjugated double bonds play a crucial role in its reactivity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-5-phenylpenta-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl 2-chloro-5-phenylpenta-2,4-dienoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 2-iodo-5-phenylpenta-2,4-dienoate:
Ethyl 2-bromo-5-methylpenta-2,4-dienoate: Substitution of the phenyl group with a methyl group, affecting its chemical behavior and uses.
This compound stands out due to its unique combination of a bromine atom and a phenyl group, which imparts specific reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
197313-84-1 |
|---|---|
Formule moléculaire |
C13H13BrO2 |
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
ethyl 2-bromo-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H13BrO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
Clé InChI |
GBWHSKURMDEJBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC=CC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)

![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)

![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)



![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)
